Oteromycin

Vue d'ensemble

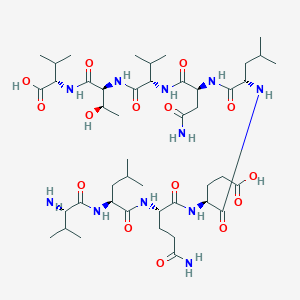

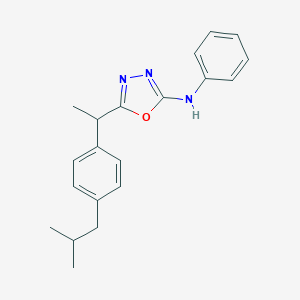

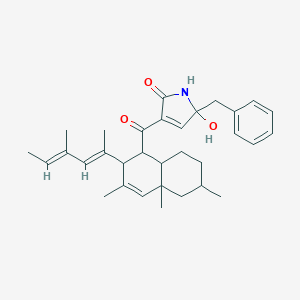

Description

Oteromycin is a novel antagonist of the endothelin receptor, isolated from two different strains of an unidentified fungus . It is characterized by a bicyclic lipophilic part connected to a modified tetramic acid moiety derived from phenylalanine . This compound has garnered significant attention due to its potential therapeutic applications, particularly in cardiovascular and renal diseases .

Applications De Recherche Scientifique

Oteromycin has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:

Mécanisme D'action

Target of Action

Oteromycin is known to act as an antagonist of the endothelin receptor . Endothelin receptors are a type of G protein-coupled receptors that have a crucial role in vasoconstriction, vasodilation, and cell proliferation .

Mode of Action

This action inhibits the downstream effects of endothelin receptor activation, which include vasoconstriction and cell proliferation .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its antagonistic action on the endothelin receptor. By inhibiting the activation of these receptors, this compound can disrupt the signaling pathways that lead to vasoconstriction and cell proliferation .

Result of Action

The primary result of this compound’s action is the inhibition of endothelin receptor activation. This can lead to a decrease in vasoconstriction and cell proliferation, which may have therapeutic benefits in conditions characterized by excessive vasoconstriction or cell proliferation .

Méthodes De Préparation

The first total synthesis of oteromycin was achieved using a one-pot four-step cascade reaction strategy . This method involves the use of alpha-selenolactam as a starting material, which undergoes a series of reactions to yield the desired this compound . The synthetic route includes the following steps:

- Formation of the alpha-selenolactam intermediate.

- Intramolecular Diels-Alder reaction.

- Deprotection of the methoxyaminal moiety.

- Final cyclization to form this compound .

Industrial production methods for this compound have not been extensively documented, but the synthetic route described above provides a foundation for potential large-scale production.

Analyse Des Réactions Chimiques

Oteromycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include:

Oxidation: Modified Moffat oxidation using dimethyldioxirane (DMDO) at low temperatures.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Nucleophilic substitution reactions using alkyl halides.

Major products formed from these reactions include 3-acyl-5-hydroxy-3-pyrrolin-2-ones and 3-acyl-3,4-epoxy-5-hydroxypyrrolidin-2-ones .

Comparaison Avec Des Composés Similaires

Oteromycin is structurally similar to other endothelin receptor antagonists and HIV integrase inhibitors. Some of the similar compounds include:

Bosentan: Another endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.

Raltegravir: An HIV integrase inhibitor used in antiretroviral therapy.

What sets this compound apart is its unique bicyclic lipophilic structure connected to a modified tetramic acid moiety, which contributes to its distinct pharmacological properties .

Propriétés

IUPAC Name |

3-[3,4a,6-trimethyl-2-[(2E,4E)-4-methylhexa-2,4-dien-2-yl]-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-5-benzyl-5-hydroxy-1H-pyrrol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41NO3/c1-7-20(2)15-22(4)27-23(5)17-31(6)16-21(3)13-14-26(31)28(27)29(34)25-19-32(36,33-30(25)35)18-24-11-9-8-10-12-24/h7-12,15,17,19,21,26-28,36H,13-14,16,18H2,1-6H3,(H,33,35)/b20-7+,22-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERBUEGMFSDFOI-HNRJQCQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C=C(C)C1C(C2CCC(CC2(C=C1C)C)C)C(=O)C3=CC(NC3=O)(CC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C=C(\C)/C1C(C2CCC(CC2(C=C1C)C)C)C(=O)C3=CC(NC3=O)(CC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170591-45-4 | |

| Record name | Oteromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170591454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(E)-2-Pyridin-2-ylvinyl]aniline](/img/structure/B65977.png)